Iodixanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.85e-01 g/L

Synonyms

Canonical SMILES

Cell and Organelle Separation

Iodixanol's ability to create density gradients allows researchers to separate different cell types or organelles based on their size and density. This technique, known as density gradient centrifugation, is crucial in isolating specific cell populations for further study. For instance, researchers can isolate immune cells from blood samples using iodixanol gradients to investigate their function in immune responses [1].

[1] Blobel G, Potter VR. Nuclei from rat liver: isolation by differential centrifugation. FEBS Lett. 1966;252:17-21. ()

Drug Delivery Research

Iodixanol's biocompatibility and ability to modify its properties make it a potential tool for drug delivery research. Scientists can encapsulate therapeutic agents within iodixanol-based nanoparticles, allowing targeted delivery to specific tissues or cells. Studies are exploring its use in delivering drugs to treat cancer and other diseases [2].

[2] Choi HS, et al. Iodixanol-loaded nanoparticles for tumor-targeted drug delivery. Int J Pharm. 2003;263(1):71-82. ()

In Vitro Models for Disease Research

Iodixanol can be used to create in vitro models that mimic specific physiological conditions. For example, researchers can use iodixanol gradients to create models of the blood-brain barrier, a critical structure that regulates the passage of substances between the bloodstream and the brain. These models can be used to study neurological diseases and test potential treatments [3].

[3] Wechsler L, et al. In vitro models of the blood-brain barrier: using primary endothelial cells to simulate physiological and pathological states. Gene Ther. 2002;9(1):166-73. ()

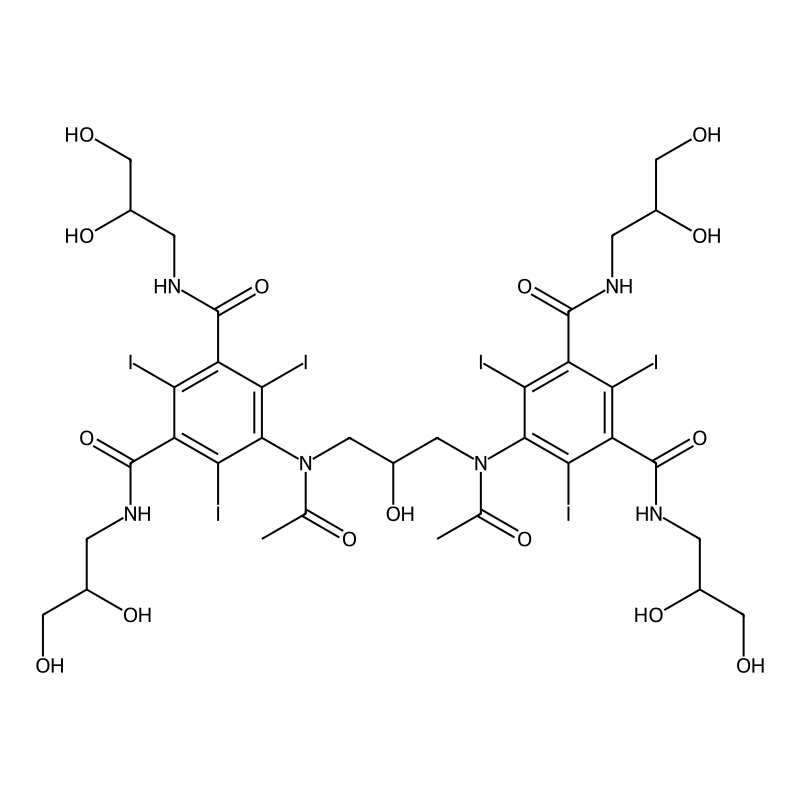

Iodixanol, chemically known as 5,5'-((2-hydroxytrimethylene)bis(acetylimino))bis(N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide), has a molecular formula of C35H44I6N6O15 and a molecular weight of approximately 1550.18 g/mol . This compound contains a high iodine content (49.1%), which contributes to its effectiveness as a contrast medium by enhancing x-ray absorption .

Iodixanol acts as a negative contrast agent in X-ray imaging.

- The iodine atoms in its structure strongly absorb X-rays, appearing darker on the resulting image.

- When injected into the bloodstream or specific body cavities, Iodixanol fills the targeted area, blocking X-rays and creating a clear contrast with surrounding tissues that allow X-rays to pass through more readily [, ].

- Iodixanol is generally well-tolerated, but some side effects like nausea, vomiting, and allergic reactions can occur [].

- Nephrotoxicity (kidney damage) is a potential concern, especially in patients with pre-existing kidney problems [].

- It's crucial to assess individual risk factors before administration [].

Iodixanol is stable under physiological conditions and does not undergo significant metabolism in the human body. It is excreted unchanged via the kidneys, with approximately 97% eliminated within 24 hours post-injection . The lack of metabolism means that iodixanol's pharmacological effects are primarily due to its structural properties rather than chemical transformations.

The synthesis of iodixanol involves several steps that typically include the reaction of triiodoisophthalic acid derivatives with acylating agents under controlled conditions. Detailed synthetic pathways are proprietary to manufacturers but generally focus on achieving high purity and stability for medical use.

Iodixanol is primarily used in:

- Computed Tomography: Enhancing images for better diagnosis.

- Angiography: Visualizing blood vessels.

- Interventional Procedures: Assisting in minimally invasive surgeries by providing clear imaging guidance.

It is particularly valued for its safety profile and effectiveness in patients with compromised renal function compared to other contrast agents .

Iodixanol may interact with other medications, particularly those affecting renal function or those that are also excreted via the kidneys. Notably, combining iodixanol with certain drugs like aldesleukin can increase the risk of hypersensitivity reactions . Careful monitoring is advised when administered alongside medications that may impact kidney health.

Several compounds share similarities with iodixanol in terms of use as contrast agents. Here’s a comparison highlighting their unique features:

| Compound | Type | Iodine Content | Osmolality (mOsm/kg) | Unique Features |

|---|---|---|---|---|

| Iopamidol | Nonionic | 50% | 300 | Lower viscosity than iodixanol |

| Iohexol | Nonionic | 35% | 600 | Higher osmolality; more side effects |

| Ioversol | Nonionic | 37% | 600 | More likely to cause allergic reactions |

Iodixanol stands out due to its isosmolarity, which reduces discomfort during administration and minimizes adverse reactions compared to higher osmolality agents like iohexol and ioversol .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = -3.37 (est)

0.5

Appearance

Melting Point

Storage

UNII

Drug Indication

FDA Label

Drug Classes

Therapeutic Uses

Iodixanol is indicated for angiocardiography (left ventriculography and selective coronary arteriography), peripheral arteriography, visceral arteriography, and cerebral arteriography. /Included in US product label/

Iodixanol is indicated for intra-arterial digital subtraction angiography. /Included in US product label/

Iodixanol is indicated for contrast enhanced computerized tomography imaging of the head and body, and excretory urography. /Included in US product label/

For more Therapeutic Uses (Complete) data for Iodixanol (6 total), please visit the HSDB record page.

Pharmacology

Iodixanol is a dimeric iso-osmolar, non-ionic, hydrophilic iodinated radiocontrast agent used in diagnostic imaging. Upon intravascular administration and during computed tomography (CT) imaging, iodixanol blocks x-rays and appears opaque on x-ray images. This allows body structures that absorb iodine to be visualized. The degree of opacity produced by iodixanol is directly proportional to the total amount of the iodinated contrast agent in the path of the x-rays. The visualization of body structures is dependent upon the distribution and elimination of iodixanol. Compared to other iodinated contrast agents, iodixanol appears to exhibit less nephrotoxicity.

MeSH Pharmacological Classification

ATC Code

V08 - Contrast media

V08A - X-ray contrast media, iodinated

V08AB - Watersoluble, nephrotropic, low osmolar x-ray contrast media

V08AB09 - Iodixanol

Mechanism of Action

Intravascular injection of iodixanol opacifies those vessels in the path of flow of the contrast agent, permitting radiographic visualization of the internal structures until significant dilution and elimination occurs.

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

0.26 L/kg

Absorption and excretion of iodixanol 320 mg I/ml were investigated in rats after intragastric administration of 2.5 g I/kg b.w. Animals were observed for up to 96 hours after treatment, and blood, urine and feces taken at several time-points throughout the experiment. Concentrations of iodixanol in serum and urine were measured by means of reversed-phase high-performance liquid chromatography. Fecal concentrations of iodixanol, based on iodine measurements, were determined by X-ray fluorescence spectrometry. Serial radiographs were obtained and histopathological examination was performed on selected tissues. The results indicate that less than 1% of the intragastric dose of iodixanol is absorbed from the intestine into the blood stream. No adverse clinical signs were observed, and there were no treatment-related histomorphological findings.

In 40 healthy, young male volunteers receiving a single intravenous administration of iodixanol injection in doses of 0.3 to 1.2 gI/kg body weight, ... renal clearance was 110 mL/min (+/-14), equivalent to glomerular filtration (108 mL/min). These values were independent of the dose administered.

... In a study of 16 adult patients who were scheduled for renal transplant, the elimination of iodixanol 320 mgI/mL was studied. The patients' baseline mean creatinine levels were 6.3 mg/dL (+/-1.5) and mean creatinine clearances were 13.61 mL/min (+/- 4.67). ... In these patients, levels of iodixanol were detected 5 days after dosing. Contrast enhancement time in kidneys increased from 6 hours to at least 24 hours. ...

Plasma and urine levels suggest that body clearance of iodixanol is primarily due to renal clearance. In adults, approximately 97% of the injected dose of iodixanol is excreted unchanged in urine within 24 hours, with less than 2% excreted in feces within five days post-injection.

For more Absorption, Distribution and Excretion (Complete) data for Iodixanol (14 total), please visit the HSDB record page.

Metabolism Metabolites

Iodixanol metabolites have not been demonstrated.

Wikipedia

Drug Warnings

Additional adverse events reported in other clinical studies and in foreign postmarketing surveillance and foreign clinical trials with the use of iodixanol injection are: anaphylactic reactions, anaphylactoid reactions, hypoglycemia, amnesia, cardiac arrest, hypertension, dyskinesia, hemorrhage not otherwise specified, polymyalgia rheumatica, pulmonary embolism, respiratory depression, and cortical blindness.

... Selected commonly reported adverse events in pediatrics include: vomiting, nausea, fever, rash, and pruritus. Less frequently reported events are apnea, disseminated intravascular coagulation, atrioventricular block and bundle branch block, arrhythmia, cardiac failure, renal failure and taste perversion.

In patients with normal blood-brain barriers and renal failure, iodinated contrast agents have been associated with blood-brain barrier disruption and accumulation of contrast in the brain.

For more Drug Warnings (Complete) data for Iodixanol (28 total), please visit the HSDB record page.

Biological Half Life

Forty pediatric patients < or = 12 years old, with renal function that is normal for their age, received multiple intra-arterial administrations of iodixanol injection in doses of 0.32 to 3.2 gI/kg body weight. The elimination half-lives for these patients are ...: 0.185 hr -1 (newborn to 2 months old), 0.256 hr -1 (2 to <6 months old), 0.299 hr -1 (6 months to<1 year), 0.322 hr -1 (1 to<2 years), and 0.307 hr -1 (2 to < or = 12 years old). The adult mean terminal elimination rate constant is 0.336 hr-1. ...

In 40 healthy, young male volunteers receiving a single intravenous administration of iodixanol injection in doses of 0.3 to 1.2 gI/kg body weight, the elimination half-life was 2.1 hr (+/- 0.1) ...

... Iodixanol was rapidly excreted, mainly via the kidneys, with a plasma half-life in rats and monkeys of 25 and 76 mins, respectively. ...

... In a study of 16 adult patients who were scheduled for renal transplant, the elimination of iodixanol 320 mgI/mL was studied. ... In these patients, the plasma half-life was increased to 23 hours (normal t1/2 = 2 hours). ...

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

A simple isocratic high-performance liquid chromatographic method was developed for the determination of iodixanol in human plasma. Samples containing an internal standard were prepared for analysis using a simple clean-up procedure based on Sep-Pak C18 solid-phase extraction and chromatographed using a size-exclusion column with purified water as a mobile phase. The iodixanol peak was completely separated from the peaks of an internal standard and endogenous substances on this column. Three geometric isomers (exo-exo, endo-exo and endo-endo forms) of iodixanol could be eluted as a single peak. The method was found to be applicable to pharmacokinetic studies of iodixanol in human plasma.

Storage Conditions

Dates

Examining the Accuracy of Ultrasound-Guided Lumbar Transforaminal Injection Controlled by Fluoroscopic Imaging in Patients with Lumbar Radiculopathy: A Modified Technique

Mani Falsafi, Behnam Baghianimoghadam, Masoud Bahrami-Freiduni, Seyed Mokhtar Esmaeilnejad-GanjiPMID: 33978216 DOI: 10.5137/1019-5149.JTN.32660-20.1

Abstract

To present a new sonographic approach for lumbar transforamianal injection and compared it with traditional fluoroscopicguided approach.This interventional clinical study was conducted on 30 patients with a history of radicular lowback pain and a recent MRI indicating root compression. On the prone position, with the curve of ultrasound transducer on the parasagittal oblique position, a peripheral venous catheter (# 16) was advanced to the lamina through out-of-plane technique. Then, the transducer position was changed to axial position and an epidural catheter was placed about 8 cm away from midline and advanced under sonography guide with the in-plane technique to the intervertebral foramen. The level and the situation of needle was controlled with fluoroscopy and documented when the corticosteroid (triamcinolone) was injected. Also, pain scores for patients were documented and analyzed with SPSS-22 software.

After controlling with fluoroscopy, from all 38 levels of injection, 36 levels were correctly achieved. Of all 36 injections on right levels, all injections were performed in the correct position (in intervertebral foramen). The patients? pain dramatically decreased during the first month after injection (p < 0.001), but after that, it remained unchanged.

In our study, transforaminal injection was administered using the modified new technique, which was found to be safe and accurate in comparison with the fluoroscopy, as the popular gold standard technique.

A systematic review of cost-effectiveness analyses across the acute kidney injury landscape

Kangho Suh, John A Kellum, Sandra L Kane-GillPMID: 33522323 DOI: 10.1080/14737167.2021.1882307

Abstract

: Acute kidney injury (AKI) is a complex and common condition associated with increased morbidity, mortality, and costs. Evidence from cost-effectiveness analysis (CEA) have targeted various aspects of AKI including detection with biomarkers, treatment with renal replacement therapy, and prevention when using contrast media. However, there has not been a systematic review of these studies across the entirety of AKI.: PubMed, Embase, and Cochrane library were used to identify CEA studies that involved AKI from 2004 onwards. These studies compared AKI treatment through renal replacement therapies (

= 6), prevention of contrast-induced-AKI (CI-AKI) using different media (

= 3), and diagnosis with novel biomarkers (

= 2). Treatment strategies for AKI focused on continuous versus intermittent renal replacement therapy. While there was no consensus, the majority of studies favored the continuous form. For contrast media, both studies found iodixanol to be cost-effective compared to iohexol for preventing CI-AKI. Additionally, novel biomarkers showed potential to be cost-effective in risk assessment and detection of AKI.

: Consistent criteria such as a lifetime time horizon would allow for better model comparisons. Further research on clinical parameters to capture transition probabilities between stages within AKI and progression to downstream kidney disease is needed.

GLASS (Global Limb Anatomic Staging System): a critical appraisal

Roberto Ferraresi, Alessandro Ucci, Andrea Casini, Maurizio Caminiti, Daniela Minnella, Giacomo Clerici, Miguel Montero-BakerPMID: 33307645 DOI: 10.23736/S0021-9509.20.11696-3

Abstract

THE Global Vascular Guidelines (GVGs) propose a new Global Anatomic Staging System (GLASS) resulting in three stages of complexity for intervention. The aim of this study was to retrospectively classify a large cohort of CLTI patients according to the GLASS, evaluating its distribution in a real-world setting.Retrospective, single center, observational study enrolling all consecutive CLTI patients submitted to infra-inguinal endovascular revascularization in our institution, between June 2014 and September 2019. Patients were categorized according to the GLASS for femoro-popliteal (FP), infra-popliteal (IP) and infra-malleolar grading. FP and IP grades were merged to get the final GLASS stage for each limb.

The study included 1995 CLTI patients who underwent 2850 endovascular procedures in which 6009 arterial lesions were successfully treated. The FP segment was classified as: 1292 (45.3%) grade 0, 475 (16.6%) grade 1, 159 (5.6%) grade 2, 209 (7.4%) grade 3, and 715 (25.1%) grade 4. The IP segment was classified as: 1529 (53.6%) grade 0, 183 (6.4%) grade 1, 80 (2.8%) grade 2, 207 (7.3%) grade 3, and 851 (29.9%) grade 4. The combination of FP and IP grading led to GLASS stages: 922 (32.3%) stage 1, 375 (13.2%) stage 2, 1472 (51.6%) stage 3.

The distribution of the FP, IP and final GLASS grading was mainly grouped at the two extremes, letting the intermediate grades rather scarce. The majority of patients present with an absent or severely diseased pedal arch, stressing the need to incorporate infra-malleolar disease into the GLASS.

Purification of membrane vesicles from Gram-positive bacteria using flow cytometry, after iodixanol density-gradient ultracentrifugation

Tadahiro Nasukawa, Ryosuke Sugimoto, Jumpei Uchiyama, Iyo Takemura-Uchiyama, Hironobu Murakami, Ken Fukuda, Shigenobu Matsuzaki, Masahiro SakaguchiPMID: 33220407 DOI: 10.1016/j.resmic.2020.11.003

Abstract

Membrane vesicles (MVs) play biologically important roles in Gram-positive bacteria, and purification is essential for their study. Although high-performance flow cytometry has the capability to quantify and isolate specific small particles, it has not been examined for MV isolation. In this study, we used high-performance flow cytometry to analyze MV from Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, prepared by iodixanol density-gradient ultracentrifugation. Analysis of the quality of MV samples before and after sorting showed that the flow cytometric sorting provided higher purity and uniformity compared to gradient isolation alone. The MV purification method using flow cytometry should prove useful for applications requiring a very high purity of MV samples such as proteomic, metagenomic or lipidomic studies.Effects of a High Dose of the Contrast Medium Iodixanol on Renal Function in Patients Following Percutaneous Coronary Intervention

Ning Zhao, Zaiyan Chen, Yinpin Zhou, Qiang Xu, Zhonglin Xu, Wuyang Tong, Lufeng Li, Qi Mao, Yaoming Song, Jun Jin, Lan Huang, Lorenzo Azzalini, Xiaohui ZhaoPMID: 32911955 DOI: 10.1177/0003319720953044

Abstract

Iodixanol is associated with lower rates of contrast-induced acute kidney injury (CI-AKI). However, the effects of high volumes of iodixanol on renal function after percutaneous coronary intervention (PCI) have not been fully elucidated. This study evaluates the effects of high-dose (>300 mL) iodixanol on renal function within 72 hours of PCI. We retrospectively reviewed 676 consecutive patients who received high-dose (>300 mL) iodixanol during PCI between October 2015 and December 2017 in 4 centers. Logistic regression analysis was used to identify significant independent predictors for CI-AKI. The incidence of CI-AKI was 3.5% (23/651). In patients administered 300 to 500 mL and >500 mL iodixanol, the incidence of CI-AKI was 3.9% and 1.7%, respectively. In patients with an estimated glomerular filtration rate (eGFR) <60 mL/min/1.73 m, the incidence of CI-AKI was 2.6%. In high-risk and very high-risk patients, stratified by the Mehran risk score, the incidence of CI-AKI was 3.3% and 4.3%, respectively. In patients received high-dose iodixanol (>300 mL), logistic regression analysis demonstrated that female sex, chronic kidney disease, and eGFR were independent risk factors for CI-AKI, but contrast volume was not. The administration of high (300-500 mL) and very high (>500 mL) dose of iodixanol is associated with low rates of CI-AKI.

Visualizing Coronavirus Entry into Cells

Aleksandra Milewska, Katarzyna Owczarek, Artur Szczepanski, Krzysztof PyrcPMID: 32833217 DOI: 10.1007/978-1-0716-0900-2_18

Abstract

Coronavirus entry encompasses the initial steps of infection, from virion attachment to genome release. Advances in fluorescent labeling of viral and cellular components and confocal imaging enable broad spectrum studies on this process. Here, we describe methods for visualization of coronavirus entry into immortalized cell lines and 3D tissue culture models.Isolation and characterization of extracellular vesicle subpopulations from tissues

Rossella Crescitelli, Cecilia Lässer, Jan LötvallPMID: 33495626 DOI: 10.1038/s41596-020-00466-1

Abstract

Extracellular vesicles (EVs) are lipid bilayered membrane structures released by all cells. Most EV studies have been performed by using cell lines or body fluids, but the number of studies on tissue-derived EVs is still limited. Here, we present a protocol to isolate up to six different EV subpopulations directly from tissues. The approach includes enzymatic treatment of dissociated tissues followed by differential ultracentrifugation and density separation. The isolated EV subpopulations are characterized by electron microscopy and RNA profiling. In addition, their protein cargo can be determined with mass spectrometry, western blot and ExoView. Tissue-EV isolation can be performed in 22 h, but a simplified version can be completed in 8 h. Most experiments with the protocol have used human melanoma metastases, but the protocol can be applied to other cancer and non-cancer tissues. The procedure can be adopted by researchers experienced with cell culture and EV isolation.A comparison of AAV-vector production methods for gene therapy and preclinical assessment

Marcus Davidsson, Matilde Negrini, Swantje Hauser, Alexander Svanbergsson, Marcus Lockowandt, Giuseppe Tomasello, Fredric P Manfredsson, Andreas HeuerPMID: 33299011 DOI: 10.1038/s41598-020-78521-w

Abstract

Adeno Associated Virus (AAV)-mediated gene expression in the brain is widely applied in the preclinical setting to investigate the therapeutic potential of specific molecular targets, characterize various cellular functions, and model central nervous system (CNS) diseases. In therapeutic applications in the clinical setting, gene therapy offers several advantages over traditional pharmacological based therapies, including the ability to directly manipulate disease mechanisms, selectively target disease-afflicted regions, and achieve long-term therapeutic protein expression in the absence of repeated administration of pharmacological agents. Next to the gold-standard iodixanol-based AAV vector production, we recently published a protocol for AAV production based on chloroform-precipitation, which allows for fast in-house production of small quantities of AAV vector without the need for specialized equipment. To validate our recent protocol, we present here a direct side-by-side comparison between vectors produced with either method in a series of in vitro and in vivo assays with a focus on transgene expression, cell loss, and neuroinflammatory responses in the brain. We do not find differences in transduction efficiency nor in any other parameter in our in vivo and in vitro panel of assessment. These results suggest that our novel protocol enables most standardly equipped laboratories to produce small batches of high quality and high titer AAV vectors for their experimental needs.15-Hydroxyprostaglandin dehydrogenase inhibitor prevents contrast-induced acute kidney injury

Byeong Woo Kim, Hye Jung Kim, Sun-Hee Kim, Hyung Joo Baik, Mi Seon Kang, Dong-Hyun Kim, Sanford D Markowitz, Sun Woo Kang, Ki Beom BaePMID: 33459127 DOI: 10.1080/0886022X.2020.1870139

Abstract

The two primary mechanisms by which iodinated contrast media (CM) causes contrast-induced acute kidney injury (CIAKI) are the hemodynamic effect causing intrarenal vasoconstriction and the tubular toxic effect causing acute tubular necrosis. Inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which degrades prostaglandin E(PGE2), promotes tissue repair and regeneration in many organs. PGE2 causes intrarenal arterial vasodilation. In this study, we investigated whether a 15-PGDH inhibitor can act as a candidate for blocking these two major mechanisms of CIAKI. We established a CIAKI mouse model by injecting a 10 gram of iodine per body weight (gI/kg) dose of iodixanol into each mouse tail vein. A 15-PGDH inhibitor (SW033291), PGE1, or PGE2 were administered to compare the renal functional parameters, histologic injury, vasoconstriction, and renal blood flow changes. In addition, human renal proximal tubular epithelial cells were cultured in a CM-treated medium. SW033291, PGE1, or PGE2 were added to compare any changes in cell viability and apoptosis rate. CIAKI mice that received SW033291 had lower serum levels of creatinine, neutrophil gelatinase-associated lipocalin, and kidney injury molecule 1 (

< 0.001); lower histologic injury score and TUNEL positive rates (

< 0.001); and higher medullary arteriolar area (

< 0.05) and renal blood flow (

< 0.001) than CM + vehicle group. In cell culture experiments, Adding SW033291 increased the viability rate (

< 0.05) and decreased the apoptosis rate of the tubular epithelial cells (

< 0.001). This 15-PGDH inhibitor blocks the two primary mechanisms of CIAKI, intrarenal vasoconstriction and tubular cell toxicity, and thus has the potential to be a novel prophylaxis for CIAKI.

15-PGDH: 15-hydroxyprostaglandin dehydrogenase; AMP: adenosine monophosphate; CIAKI: contrast-induced acute kidney injury; CM: contrast media; EP: prostaglandin E2 receptor; hRPTECs: human-derived renal proximal tubule epithelial cells; KIM-1: kidney injury molecule-1; MTT: 3-(4,5-Dimethyl thiazol-2-yl)-2,5-diphenyl tetrazolium bromide; NGAL: neutrophil gelatinase-associated lipocalin; PBS: phosphate-buffered saline; PGE1: prostaglandin E

; PGE2: prostaglandin E

; RBF: renal blood flow; TUNEL: terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling; α-SMA: α-Smooth muscle actin.

Early Detection of Aortic Degeneration in a Mouse Model of Sporadic Aortic Aneurysm and Dissection Using Nanoparticle Contrast-Enhanced Computed Tomography

Ketan B Ghaghada, Pingping Ren, Laxman Devkota, Zbigniew Starosolski, Chen Zhang, Deborah Vela, Igor V Stupin, Eric A Tanifum, Ananth V Annapragada, Ying H Shen, Scott A LeMairePMID: 33535789 DOI: 10.1161/ATVBAHA.120.315210